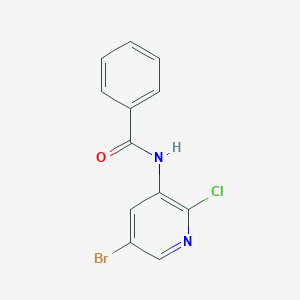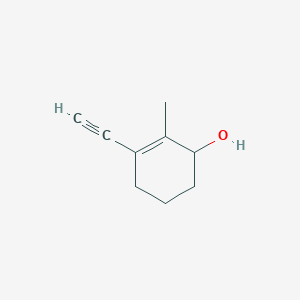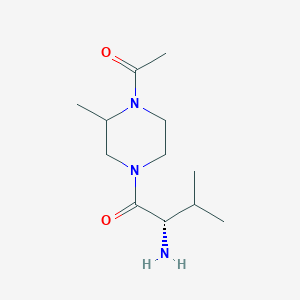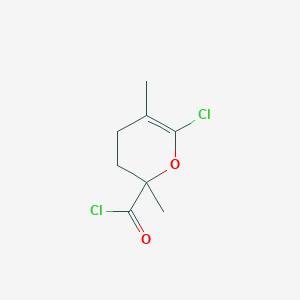
6-chloro-2,5-dimethyl-3,4-dihydro-2H-pyran-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2-carbonyl chloride, 6-chloro-3,4-dihydro-2,5-dimethyl- is a heterocyclic organic compound It belongs to the class of pyrans, which are six-membered oxygen-containing rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-carbonyl chloride, 6-chloro-3,4-dihydro-2,5-dimethyl- typically involves the chlorination of the corresponding pyran derivative. One common method is the reaction of 2H-pyran-2-carboxaldehyde, 3,4-dihydro-2,5-dimethyl- with thionyl chloride (SOCl₂) under reflux conditions. This reaction results in the formation of the desired carbonyl chloride compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-quality compounds.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran-2-carbonyl chloride, 6-chloro-3,4-dihydro-2,5-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or an aldehyde.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for the chlorination of the pyran derivative.
Nucleophiles (e.g., amines, alcohols, thiols): Used in substitution reactions.
Reducing Agents (e.g., lithium aluminum hydride): Used in reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as amides, esters, or thioesters can be formed.
Carboxylic Acid: Formed through hydrolysis.
Alcohols or Aldehydes: Formed through reduction.
Applications De Recherche Scientifique
2H-Pyran-2-carbonyl chloride, 6-chloro-3,4-dihydro-2,5-dimethyl- has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Studies: Explored for its biological activity and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 2H-Pyran-2-carbonyl chloride, 6-chloro-3,4-dihydro-2,5-dimethyl- involves its reactivity with nucleophiles and its ability to form stable intermediates. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. These interactions can modulate biological pathways and lead to specific therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyran-2-carboxaldehyde, 3,4-dihydro-2,5-dimethyl-: A precursor in the synthesis of the carbonyl chloride compound.
3,4-Dihydro-2H-pyran: A related pyran derivative with different substituents.
2H-Pyran-2-one, 6-heptyl-5,6-dihydro-: Another pyran derivative with distinct functional groups.
Uniqueness
2H-Pyran-2-carbonyl chloride, 6-chloro-3,4-dihydro-2,5-dimethyl- is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in organic synthesis and medicinal chemistry set it apart from other similar compounds.
Propriétés
Numéro CAS |
97424-78-7 |
|---|---|
Formule moléculaire |
C8H10Cl2O2 |
Poids moléculaire |
209.07 g/mol |
Nom IUPAC |
6-chloro-2,5-dimethyl-3,4-dihydropyran-2-carbonyl chloride |
InChI |
InChI=1S/C8H10Cl2O2/c1-5-3-4-8(2,7(10)11)12-6(5)9/h3-4H2,1-2H3 |
Clé InChI |
ASPQYZAUAABCLE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(CC1)(C)C(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


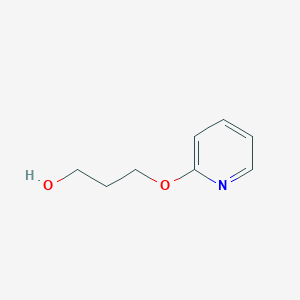
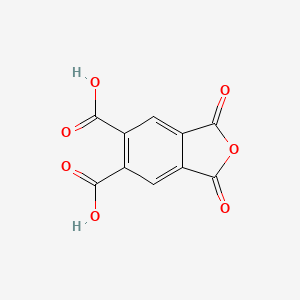
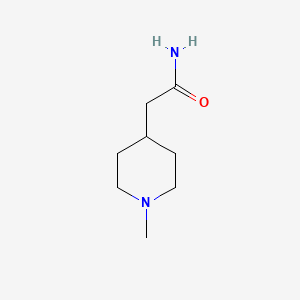


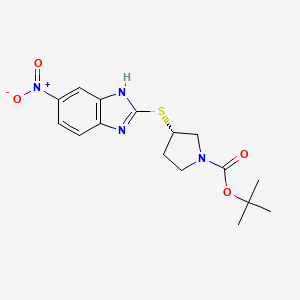
![2-(1,6-Diazaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13966007.png)




